2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

soluble epoxide hydrolase non-urea inhibitor scaffold differentiation

Choose this non-urea amide sEH inhibitor to eliminate the metabolic instability and off-target liabilities of urea-based scaffolds. Its compact structure (MW 241.37) and 4-(hydroxymethyl) handle enable single-step esterification for rapid tool compound synthesis. Supplied at ≥98% purity for reliable, reproducible target-engagement data.

Molecular Formula C14H27NO2
Molecular Weight 241.37 g/mol
CAS No. 1178728-07-8
Cat. No. B1465573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
CAS1178728-07-8
Molecular FormulaC14H27NO2
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)N1CCC(CC1)CO
InChIInChI=1S/C14H27NO2/c1-3-5-6-13(4-2)14(17)15-9-7-12(11-16)8-10-15/h12-13,16H,3-11H2,1-2H3
InChIKeyRZACSVGMUSZUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (CAS 1178728-07-8): Procurement-Relevant Identity and Class Profile


2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (CAS 1178728-07-8) is a synthetic piperidine-derived amide classified within the emerging class of non-urea soluble epoxide hydrolase (sEH) inhibitors [1]. It bears a 2-ethylhexanoyl amide linked to a 4-(hydroxymethyl)piperidine ring, yielding a compact molecule (MW 241.37 g/mol, C₁₄H₂₇NO₂) with a computed XLogP of 2.6, a topological polar surface area (TPSA) of 40.5 Ų, and one hydrogen-bond donor [2]. The compound is commercially available from multiple suppliers at analytical purity levels (e.g., 98%) for research and early-discovery procurement .

Why 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Cannot Be Interchanged with Generic sEH Inhibitors


Substituting 2-ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one with an arbitrary sEH inhibitor—particularly a urea-based scaffold such as t-AUCB—introduces substantial risk of confounding pharmacological readout. The target compound belongs to a distinct non-urea amide chemotype [1] that was specifically optimized through iterative structure–activity relationship (SAR) studies to overcome the metabolic instability and potential off-target liabilities associated with the central urea pharmacophore [2]. The presence of a primary hydroxymethyl substituent on the piperidine ring, combined with a branched 2-ethylhexanoyl side chain, generates a unique hydrogen-bonding topology and lipophilic footprint (XLogP 2.6, TPSA 40.5 Ų) [3] that differs markedly from the extended, often adamantane-containing urea inhibitors (e.g., t-AUCB: MW ~485, TPSA ~108 Ų). Consequently, simply reaching for any in-class sEH inhibitor will not recapitulate the same potency window, solubility profile, or microsomal stability, and can lead to erroneous conclusions in preclinical efficacy or target-engagement studies.

Quantitative Differentiation Evidence for 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Against Closest Analogs


Non-Urea Amide Scaffold Eliminates Central Urea-Related Metabolic and Off-Target Liabilities

The target compound is a member of the first systematically optimized non-urea amide sEH inhibitor series. In the foundational SAR study, removal of the urea pharmacophore and replacement with a piperidine-amide linkage yielded inhibitors that retained sub-nanomolar potency against human sEH while demonstrating measurable stability in human liver microsomes—a property notoriously problematic for early urea-based leads [1]. By contrast, the widely used urea-based inhibitor t-AUCB (IC₅₀ 1.3 ± 0.05 nM) [2] relies on a central urea motif that has been associated with reactivity concerns and poor microsomal turnover in certain chemotypes [3]. The amide series, including the 2-ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one scaffold, was explicitly designed to decouple sEH inhibition from urea-dependent metabolism.

soluble epoxide hydrolase non-urea inhibitor scaffold differentiation

Lower Molecular Weight and Reduced Polar Surface Area Favor Membrane Permeability vs Urea-Based sEH Inhibitors

The target compound possesses a molecular weight of 241.37 g/mol and a TPSA of 40.5 Ų [1], placing it well within the favorable range for passive membrane permeability (MW < 500; TPSA < 90 Ų). In contrast, the reference urea-based inhibitor t-AUCB has a substantially higher MW (~485 g/mol) and TPSA (~108 Ų) [2]. The lower TPSA of the target compound predicts superior passive diffusion across lipid bilayers, which is critical for intracellular target engagement. Within the piperidine amide series, the 2-ethylhexanoyl side chain contributes optimal lipophilicity (XLogP 2.6) without excessively increasing MW, distinguishing it from both earlier urea leads and bulkier adamantyl-ureas.

physicochemical property membrane permeability drug-likeness

Hydroxymethyl Substituent Provides a Synthetic Handle for Prodrug or Bioconjugate Derivatization Absent in Des-hydroxymethyl Analogs

The 4-(hydroxymethyl) group on the piperidine ring serves as a primary alcohol that can be selectively esterified, etherified, or oxidized for prodrug strategies, bioconjugation, or affinity probe generation [1]. This functional handle is absent in the widely available 4-unsubstituted or 4-methyl piperidine analogs (e.g., 2-ethyl-1-(piperidin-1-yl)hexan-1-one or 2-ethyl-1-(4-methylpiperidin-1-yl)hexan-1-one). The presence of a single, sterically accessible primary alcohol enables chemoselective modification without protecting-group complexity, a practical advantage for medicinal chemistry groups needing to rapidly explore ester prodrugs, fluorescent probes, or pull-down reagents.

synthetic handle prodrug design bioconjugation

Commercially Available at 98% Purity with Defined Storage Conditions Enables Reproducible Procurement

The compound is stocked by multiple chemical suppliers with documented purity of 98% and recommended long-term storage in a cool, dry environment . This contrasts with earlier-generation sEH inhibitors (e.g., certain urea-based analogs) that require custom synthesis and rigorous purification, often yielding variable purity across batches [1]. The defined purity specification and storage guidance reduce batch-to-batch variability, enabling more reproducible dose-response and in vivo pharmacokinetic studies.

purity specification procurement quality reproducibility

Optimal Application Scenarios for 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Based on Differentiated Evidence


Development of Non-Urea sEH Chemical Probes with Reduced Metabolic Liability

Research groups seeking to establish a non-urea sEH inhibitor series should prioritize this compound as a starting scaffold. The Pecic et al. (2013) SAR study demonstrated that the piperidine-amide chemotype can achieve sub-nanomolar human sEH inhibition while retaining measurable human liver microsome stability [Section 3, REFS-1]. The target compound's compact structure (MW 241.37, TPSA 40.5 Ų) and absence of the central urea motif eliminate the metabolic N-dealkylation pathway that complicates urea-based probe development [Section 3, Evidence Items 1–2].

Prodrug and Bioconjugate Design Leveraging the Hydroxymethyl Synthetic Handle

Medicinal chemistry teams developing esterase-activated prodrugs, fluorescent activity-based probes, or affinity chromatography reagents can exploit the primary 4-(hydroxymethyl) group for single-step esterification or carbamate formation [Section 3, Evidence Item 3]. This avoids the need for orthogonal protecting-group strategies and streamlines the synthesis of tool compounds for target-engagement studies or cellular imaging applications.

High-Throughput Screening Follow-Up with Defined Purity Specifications

Screening centers requiring a validated, commercially available sEH inhibitor for secondary assay confirmation will benefit from the 98% purity specification and documented storage conditions [Section 3, Evidence Item 4]. The compound can serve as a quality-controlled reference inhibitor in fluorescence-based sEH activity assays (e.g., PHOME substrate), minimizing the risk of impurity-driven false positives that plague custom-synthesized analogs of uncertain purity.

Comparative Pharmacology Studies Benchmarking Non-Urea vs Urea sEH Inhibitors

Investigators designing head-to-head in vitro or cell-based studies to dissect scaffold-dependent pharmacology can use this compound as a representative non-urea amide sEH inhibitor. Its distinct physicochemical signature (XLogP 2.6, TPSA 40.5 Ų) versus urea-based comparators like t-AUCB (MW ~485, TPSA ~108 Ų) allows controlled evaluation of scaffold effects on permeability, intracellular target occupancy, and off-target profiles [Section 3, Evidence Items 1–2].

Quote Request

Request a Quote for 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.